4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine
説明
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, also known as TRO19622, is a small molecule that has been synthesized for its potential therapeutic effects. This compound has gained attention in the scientific community due to its ability to target specific receptors in the brain and potentially treat various neurological disorders.
作用機序
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine acts as a sigma-1 receptor agonist and a serotonin transporter inhibitor. The sigma-1 receptor is a chaperone protein that plays a role in regulating the activity of various ion channels and neurotransmitter receptors in the brain. By activating the sigma-1 receptor, this compound can modulate the release of neurotransmitters such as serotonin, dopamine, and glutamate, which are involved in the regulation of mood and behavior. Additionally, by inhibiting the serotonin transporter, this compound can increase the levels of serotonin in the brain, which has been shown to have antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), which can protect neurons from oxidative stress. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
One advantage of 4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its specificity for the sigma-1 receptor and the serotonin transporter, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for neurological disorders. However, one limitation of this compound is its limited bioavailability, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for research on 4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. One direction is to further investigate its potential therapeutic effects on various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is to investigate the potential side effects of this compound and its long-term safety profile. Finally, there is a need for the development of more potent and selective sigma-1 receptor agonists and serotonin transporter inhibitors, which may have improved therapeutic effects and reduced side effects compared to this compound.
科学的研究の応用
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic effects on various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to target specific receptors in the brain, such as the sigma-1 receptor and the serotonin transporter, which play important roles in the regulation of mood and behavior. In preclinical studies, this compound has demonstrated promising results in animal models of depression and anxiety, showing improvements in behavioral and cognitive symptoms.
特性
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMDCXXSIOGSQ-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。